molecular formula C7H10O B13805581 3-Cyclopropylidenebutan-2-one

3-Cyclopropylidenebutan-2-one

Cat. No.: B13805581
M. Wt: 110.15 g/mol
InChI Key: IWMLUIAPWZXOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylidenebutan-2-one is an organic compound characterized by a cyclopropylidene group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylidenebutan-2-one typically involves the reaction of cyclopropylidene intermediates with butan-2-one precursors. One common method includes the use of α,β-unsaturated ketones containing cyclopropane rings, which undergo condensation reactions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylidenebutan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Cyclopropylidenebutan-2-one has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropylidenebutan-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations. Detailed studies on its mechanism of action are ongoing, focusing on its reactivity and interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropylidenebutan-2-one is unique due to its combination of the cyclopropylidene group and butan-2-one backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-cyclopropylidenebutan-2-one

InChI

InChI=1S/C7H10O/c1-5(6(2)8)7-3-4-7/h3-4H2,1-2H3

InChI Key

IWMLUIAPWZXOLR-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.